Dipentylacetic acid
Overview
Description
Dipentylacetic acid is a useful research compound. Its molecular formula is C12H24O2 and its molecular weight is 200.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is suggested that branched carboxylic acids like 2-pentylheptanoic acid may interact with histone deacetylases . These enzymes play a crucial role in regulating gene expression by removing acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.
Mode of Action
It is suggested that the compound may interact with its targets in a manner similar to other branched carboxylic acids . For instance, valproic acid, a known developmental toxicant and a branched carboxylic acid, is known to inhibit histone deacetylases, leading to hyperacetylation of histones and changes in gene expression
Biochemical Pathways
Based on its potential interaction with histone deacetylases, it can be inferred that 2-pentylheptanoic acid may influence gene expression and thus potentially affect a wide range of biochemical pathways .
Pharmacokinetics
A study on branched carboxylic acids suggests that as the branched chain increases, the predicted plasma cmax decreases
Result of Action
If 2-pentylheptanoic acid does indeed interact with histone deacetylases, it could potentially lead to changes in gene expression, which could in turn affect a wide range of cellular processes .
Properties
IUPAC Name |
2-pentylheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-3-5-7-9-11(12(13)14)10-8-6-4-2/h11H,3-10H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVOWOHSFJLXOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202574 | |
Record name | Dipentylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5422-52-6 | |
Record name | Dipentylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005422526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptanoic acid, 2-pentyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11353 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dipentylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can computational modeling provide insights into the behavior of 2-pentylheptanoic acid?
A2: Yes, molecular dynamics simulations have been employed to investigate the ion dynamics of lithium-neutralized 2-pentylheptanoic acid, serving as a small molecule analogue of a lithium ionomer. [] These simulations, conducted under an external electric field, revealed that the ionic aggregates within the system align with the applied field. [] Furthermore, by analyzing the system's response to an oscillating electric field, researchers identified a dynamic transition associated with rearrangements of these ionic aggregates. [] These findings demonstrate the utility of computational modeling in understanding the dynamic behavior of 2-pentylheptanoic acid and its interactions at the molecular level.
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